molecular formula C9H9ClN2 B13549133 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13549133
M. Wt: 180.63 g/mol
InChI Key: OYXBZWOOPAJIST-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Major Products

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyrrole and pyridine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9ClN2/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,5H2,1H3

InChI Key

OYXBZWOOPAJIST-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CCl

Origin of Product

United States

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